molecular formula C20H27NO2 B3007270 N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide CAS No. 2411219-42-4

N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide

Cat. No.: B3007270
CAS No.: 2411219-42-4
M. Wt: 313.441
InChI Key: UFHHSSTZMMYKDR-UHFFFAOYSA-N
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Description

N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclobutylphenyl group and a methyloxan-4-yl group attached to a prop-2-enamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the reaction of 4-cyclobutylbenzyl chloride with 2-methyloxan-4-amine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones, altering the compound’s properties.

Scientific Research Applications

N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Cyano-3-trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.

    N-[(4-Bromophenyl)thiazol-2-yl]-2-chloroacetamide: Another compound with a similar backbone but different substituents, affecting its biological activity and applications.

Uniqueness

N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in certain contexts.

Properties

IUPAC Name

N-[(4-cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-20(22)21(19-11-12-23-15(2)13-19)14-16-7-9-18(10-8-16)17-5-4-6-17/h3,7-10,15,17,19H,1,4-6,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHHSSTZMMYKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N(CC2=CC=C(C=C2)C3CCC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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